{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol
Description
Properties
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-7,15H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESXAOYFSFVFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can bind with high affinity to multiple receptors.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could potentially impact its bioavailability.
Biological Activity
{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, chemical properties, and biological activities of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C12H14N2O2, with a molecular weight of 218.25 g/mol. The compound features a phenolic structure with an imidazole moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | 4-[(1-methylimidazol-2-yl)methoxy]phenylmethanol |
Synthesis
The synthesis of this compound typically involves the reaction of phenolic compounds with imidazole derivatives. Various synthetic routes have been reported, including those that utilize alkylation and demethylation techniques to achieve the desired structure .
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit the growth of prostate cancer cells by targeting androgen receptors .
Case Studies
- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry tested several imidazole derivatives against Staphylococcus aureus and found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Research : In a preclinical model, the compound was administered to mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .
The biological activities of this compound are thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses.
Scientific Research Applications
The compound {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol , with the molecular formula and a molecular weight of 218.25 g/mol, has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, material science, and as a ligand in coordination chemistry.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. Research indicates that such compounds can disrupt bacterial cell membranes, leading to cell death.
Anticancer Properties
Research has shown that imidazole derivatives can also possess anticancer activity. For instance, studies have indicated that compounds containing the imidazole moiety can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The specific structure of this compound may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
Enzyme Inhibition
Another promising application is in enzyme inhibition, particularly targeting enzymes involved in metabolic pathways of diseases such as diabetes and obesity. Compounds with similar structures have been reported to inhibit key enzymes like α-glucosidase and lipase, thus contributing to the management of these conditions.
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing functional polymers. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their mechanical strength and thermal stability.
Coatings and Adhesives
The compound's ability to form strong intermolecular interactions makes it suitable for use in coatings and adhesives. Research has shown that incorporating such compounds into formulations can improve adhesion properties and resistance to environmental degradation.
Ligand Development
This compound acts as a bidentate ligand in coordination chemistry. Its ability to coordinate with metal ions enables the formation of stable metal complexes, which are crucial for catalysis and materials synthesis.
Catalytic Applications
Metal complexes formed with this ligand have been investigated for catalytic applications, including oxidation reactions and cross-coupling reactions. The unique electronic properties imparted by the imidazole ring enhance the reactivity of the metal center, making these complexes valuable in synthetic organic chemistry.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of imidazole derivatives against Staphylococcus aureus. The results indicated that modifications similar to those found in this compound significantly increased antimicrobial activity compared to standard antibiotics.
Case Study 2: Cancer Cell Inhibition
Research featured in Cancer Research highlighted the anticancer potential of imidazole-based compounds. The study found that treatment with these compounds resulted in a marked reduction in tumor size in animal models, suggesting a promising avenue for future cancer therapies.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs, highlighting differences in substitution patterns and their implications:
Challenges and Opportunities
- Synthetic Challenges : Introducing the ether linkage requires precise control to avoid side reactions, as seen in the use of Cs2CO3 for coupling reactions in .
- ADME Properties : Computational tools like QikProp predict ADME parameters for imidazole derivatives, aiding in drug design . The target compound’s hydroxymethyl group may enhance solubility compared to halogenated analogs.
Q & A
Synthesis and Optimization
1.1 Basic: What are common synthetic routes for {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol? The synthesis typically involves coupling a 1-methylimidazole derivative with a substituted benzyl alcohol precursor. For example, imidazole intermediates can be synthesized via Schiff base formation (refluxing 2-aminophenol and 1H-imidazole-4-carboxaldehyde in methanol with glacial acetic acid) or nucleophilic substitution reactions. Purification often includes recrystallization from methanol/diethyl ether mixtures, yielding >60% purity . Key steps involve monitoring reaction progress via TLC and characterizing intermediates using H NMR (e.g., imidazole proton signals at δ 6.35–8.69 ppm in DMSO-) .
1.2 Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound? Optimization may involve:
- Catalyst selection : Using tetrabutylammonium fluoride (TBAF) for desulfonylation in THF, achieving 80% yield after column chromatography .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between imidazole and brominated phenyl ethers.
- Temperature control : Refluxing at 70–80°C minimizes side reactions (e.g., over-oxidation of the hydroxymethyl group) .
- Purification : Flash chromatography (hexane:ethyl acetate, 4:1) or recrystallization from dichloromethane/MeOH improves purity to >95% .
Structural Characterization
2.1 Basic: Which spectroscopic methods are used to confirm the structure of this compound?
- H/C NMR : Identifies imidazole protons (δ 6.9–7.2 ppm), methoxy groups (δ 3.8–4.2 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm) .
- FTIR : Confirms O–H (3200–3400 cm), C–O–C (1250 cm), and aromatic C=C (1600 cm) bonds .
- Elemental analysis : Validates C, H, N content (e.g., C: 64.13%, H: 4.81%, N: 22.42%) .
2.2 Advanced: How can X-ray crystallography resolve challenges in determining the crystal structure of this compound derivatives?
- SHELX refinement : SHELXL refines small-molecule structures using high-resolution data, handling twinned crystals via HKLF5 format .
- Monoclinic systems : For derivatives like 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol, monoclinic symmetry (a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) is resolved with Bruker CCD diffractometers .
Biological Activity Evaluation
3.1 Basic: What in vitro assays are used to screen this compound for antifungal activity?
- Agar diffusion assays : Test inhibition zones against Candida albicans or Aspergillus niger .
- MIC determination : Broth microdilution (CLSI M27/M38 guidelines) quantifies minimum inhibitory concentrations (e.g., MIC < 10 µg/mL for imidazole derivatives) .
3.2 Advanced: How do molecular docking studies elucidate the interaction between this compound and fungal enzyme targets?
- CYP51 docking : Imidazole derivatives bind to fungal lanosterol 14α-demethylase (CYP51) via coordination with the heme iron atom. Docking scores (e.g., AutoDock Vina) correlate with experimental IC values .
- Hydrogen bonding : The hydroxymethyl group forms H-bonds with active-site residues (e.g., Tyr131 in C. albicans CYP51), enhancing affinity .
Computational Modeling
4.1 Basic: What computational methods predict the physicochemical properties of this compound?
- LogP calculation : Software like ACD/Labs predicts lipophilicity (LogP ~2.1), indicating moderate membrane permeability .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to determine dipole moments (e.g., 4.2 Debye) and electrostatic potential maps .
4.2 Advanced: How to perform QSAR modeling for this compound derivatives to guide structural optimization?
- Descriptor selection : Use 3D descriptors (e.g., polar surface area, H-bond donors) from MOE or Schrodinger.
- PLS regression : Correlate descriptors with antifungal activity (e.g., for triazole derivatives) .
- Validation : Leave-one-out cross-validation (LOO-CV) ensures model robustness .
Analytical Method Development
5.1 Basic: What HPLC conditions effectively separate this compound from synthetic byproducts?
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% formic acid.
- Detection : UV at 254 nm; retention time ~8.2 min .
5.2 Advanced: How to develop a stability-indicating method for this compound under various degradation conditions?
- Forced degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% HO), and thermal stress (60°C).
- UPLC-MS/MS : Quantify degradation products (e.g., oxidized imidazole rings) using a BEH C18 column and ESI+ ionization .
Addressing Data Contradictions
6.1 Basic: How to address discrepancies in reported biological activities of this compound across studies?
- Standardize assays : Use CLSI guidelines for MIC determination to minimize variability .
- Control compounds : Include reference drugs (e.g., Fluconazole) to calibrate potency .
6.2 Advanced: What strategies resolve conflicting crystallographic data for this compound polymorphs?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
